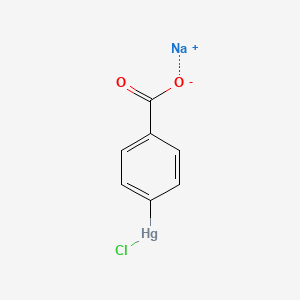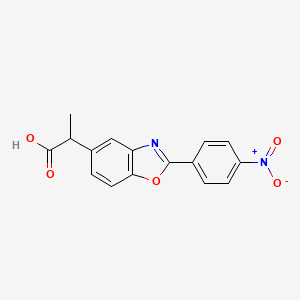
Benzoic acid, 2-(((3-(3,4-dimethylphenyl)tricyclo(3.3.1.1(sup 3,7))dec-1-yl)carbonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is a complex organic compound featuring an adamantane core, a dimethylphenyl group, and a benzoic acid moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by rearrangement reactions of tricyclodecane derivatives.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where the adamantane core is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Linkage: The adamantane derivative is then reacted with 2-aminobenzoic acid to form the amide bond, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the dimethylphenyl group.
Scientific Research Applications
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to other biologically active adamantane derivatives, it is studied for potential antiviral, anticancer, and neuroprotective properties.
Catalyst Development: The unique structure of the adamantane core makes it a candidate for developing new catalysts in organic synthesis.
Nanomaterials: Adamantane derivatives are explored for their use in creating novel nanomaterials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The dimethylphenyl and benzoic acid groups can further interact with specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness: 2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is unique due to the specific combination of the adamantane core with the dimethylphenyl and benzoic acid groups. This combination may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives.
Properties
CAS No. |
50741-83-8 |
|---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H29NO3/c1-16-7-8-20(9-17(16)2)25-11-18-10-19(12-25)14-26(13-18,15-25)24(30)27-22-6-4-3-5-21(22)23(28)29/h3-9,18-19H,10-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
DTADCQZFUVPRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)






![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)


